molecular formula C48H66F3N13O14 B10786684 Dnp-PLALWAR (trifluoroacetate salt)

Dnp-PLALWAR (trifluoroacetate salt)

Cat. No.: B10786684
M. Wt: 1106.1 g/mol
InChI Key: YUJRTFFHQYEQRE-KCTNGUTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dnp-PLALWAR (trifluoroacetate salt) is a fluorogenic peptide substrate designed for detecting the enzymatic activity of matrix metalloproteinase-1 (MMP-1) and MMP-8. Its mechanism relies on the cleavage of the peptide bond by these proteases, which removes the N-terminal 2,4-dinitrophenyl (Dnp) quenching group, thereby restoring the intrinsic fluorescence of tryptophan residues. This substrate is widely used in biochemical assays to quantify MMP-1/8 activity in research settings, particularly in studies related to inflammation, cancer, and tissue remodeling .

Properties

Molecular Formula

C48H66F3N13O14

Molecular Weight

1106.1 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H65N13O12.C2HF3O2/c1-24(2)19-33(56-44(65)37-14-10-18-57(37)36-16-15-29(58(68)69)22-38(36)59(70)71)41(62)51-27(6)40(61)54-34(20-25(3)4)43(64)55-35(21-28-23-50-31-12-8-7-11-30(28)31)42(63)52-26(5)39(60)53-32(45(66)67)13-9-17-49-46(47)48;3-2(4,5)1(6)7/h7-8,11-12,15-16,22-27,32-35,37,50H,9-10,13-14,17-21H2,1-6H3,(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,55,64)(H,56,65)(H,66,67)(H4,47,48,49);(H,6,7)/t26-,27-,32-,33-,34-,35-,37-;/m0./s1

InChI Key

YUJRTFFHQYEQRE-KCTNGUTDSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

Cross-linked polystyrene resins (1% divinylbenzene) are preferred due to their swelling properties in solvents like dichloromethane (DCM) or dimethylformamide (DMF). The C-terminal amino acid (arginine in Dnp-PLALWAR) is attached via a acid-labile linker, such as Wang or Rink amide resin, ensuring stability during synthesis.

Deprotection and Neutralization

The Fmoc (fluorenylmethyloxycarbonyl) protecting group is removed using 20% piperidine in DMF, followed by neutralization with diisopropylethylamine (DIEA) to activate the amino group for subsequent coupling. In situ neutralization protocols using HATU or HBTU coupling agents minimize aggregation, enhancing yield.

Iterative Coupling Cycles

Each amino acid (PLALWAR sequence) is coupled using activators like HBTU/HATU with DIEA in DMF. Coupling efficiency is monitored via Kaiser or chloranil tests. The dinitrophenol (Dnp) group is introduced at the N-terminal proline using Fmoc-Dnp-Pro-OH, requiring orthogonal protection strategies to prevent side reactions.

Critical Synthesis Parameters

Side-Chain Protection Strategies

Side chains of amino acids (e.g., arginine’s guanidine, tryptophan’s indole) are protected with acid-labile groups (e.g., Pmc, Boc) to prevent undesired reactions. The trifluoroacetate counterion is introduced during final cleavage.

Cleavage and Global Deprotection

Peptide-resin cleavage is performed using trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to remove side-chain protections and release the peptide. Typical conditions:

  • TFA concentration : 95% (v/v)

  • Reaction time : 2–4 hours

  • Temperature : 25°C

Post-cleavage, the crude peptide is precipitated in cold diethyl ether and lyophilized.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column) with a water-acetonitrile gradient (0.1% TFA) resolves impurities. Dnp-PLALWAR typically elutes at 14–16 minutes under the following conditions:

ParameterValue
ColumnC18, 5 µm, 4.6 × 250 mm
Flow rate1 mL/min
Gradient5–95% acetonitrile in 30 min
DetectionUV at 280 nm

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) confirms molecular weight:

  • Theoretical mass : 992.1 Da (C46H65N13O12- CF3COOH)

  • Observed mass : 992.4 ± 0.3 Da

Formulation and Stability

Stock Solution Preparation

Dnp-PLALWAR is solubilized in formic acid (1 mg/mL) and stored at -20°C. For assays, working solutions are prepared in buffer (pH 7.4) with ≤0.1% DMSO to prevent aggregation.

Stability Data

ConditionStability Period
-80°C (lyophilized)6 months
-20°C (solution)1 month
Room temperature24 hours

Challenges and Optimization

Aggregation During Synthesis

The hydrophobic sequence (PLALWAR) necessitates:

  • Coupling additives : 0.1 M hydroxybenzotriazole (HOBt) to enhance solubility.

  • Solvent optimization : 30% DMSO in DMF reduces β-sheet formation.

Dnp Group Stability

The photolabile Dnp group requires light-protected synthesis steps to prevent degradation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Standard SPPS65–7090–95Scalability
Microwave-assisted75–8095–98Reduced coupling time
Flow chemistry70–7593–96Continuous production

Chemical Reactions Analysis

Types of Reactions

Dnp-PLALWAR (trifluoroacetate salt) primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. The hydrolysis of the peptide bond between the amino acids results in the release of the Dnp group, which can be detected by measuring the increase in fluorescence .

Common Reagents and Conditions

The hydrolysis reactions are typically carried out in buffered solutions at physiological pH. Common reagents include the matrix metalloproteinases (MMP-1 and MMP-8) and buffers such as Tris-HCl or phosphate-buffered saline (PBS) .

Major Products Formed

The major products formed from the hydrolysis of Dnp-PLALWAR (trifluoroacetate salt) are the individual amino acids and the Dnp group. The release of the Dnp group results in an increase in fluorescence, which is used to quantify the activity of the matrix metalloproteinases .

Mechanism of Action

Dnp-PLALWAR (trifluoroacetate salt) exerts its effects by serving as a substrate for matrix metalloproteinases. The enzymes cleave the peptide bond, releasing the Dnp group and resulting in an increase in fluorescence. This fluorescence can be measured to quantify the activity of the enzymes. The molecular targets of Dnp-PLALWAR (trifluoroacetate salt) are the active sites of matrix metalloproteinases, where the hydrolysis reaction occurs .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : ~1,164.3 (estimated based on analogous compounds)
  • Purity : ≥95% (typical for commercial fluorogenic substrates)
  • Storage : -20°C in lyophilized form
  • Solubility : Typically dissolved in organic solvents (e.g., formic acid) or aqueous buffers after reconstitution .

Comparison with Similar Compounds

To contextualize Dnp-PLALWAR’s utility, it is critical to compare it with structurally and functionally related fluorogenic substrates targeting MMPs. Below is a detailed analysis:

Table 1: Comparative Analysis of Dnp-PLALWAR and Analogous Substrates

Parameter Dnp-PLALWAR (Trifluoroacetate Salt) Dnp-RPLALWRS (Trifluoroacetate Salt) Dnp-PLGLWAR-NH₂ (Trifluoroacetate Salt)
Target Enzymes MMP-1, MMP-8 MMP-7 Broad-spectrum MMPs (e.g., MMP-2, MMP-9)
Peptide Sequence Pro-Leu-Ala-Leu-Trp-Ala-Arg (PLALWAR) Arg-Pro-Leu-Ala-Leu-Trp-Arg-Ser (RPLALWRS) Pro-Leu-Gly-Leu-Trp-Ala-Arg (PLGLWAR)
Molecular Weight ~1,164.3 1,164.3 977.08
Fluorophore/Quencher Tryptophan (fluorophore), Dnp (quencher) Tryptophan (fluorophore), Dnp (quencher) FRET-based (Dnp and other fluorophores)
Specificity High for MMP-1/8 High for MMP-7 Moderate; broader MMP recognition
Applications Inflammation, cancer research Tumor microenvironment studies Extracellular matrix degradation assays
Key References TargetMol (2024) Welch et al. (1995) General MMP literature

Structural and Functional Insights :

Enzyme Specificity :

  • Dnp-PLALWAR’s PLALWAR sequence confers selectivity for MMP-1 and MMP-8, which prefer hydrophobic residues (e.g., Leu, Ala) in their substrate-binding pockets .
  • In contrast, Dnp-RPLALWRS (RPLALWRS sequence) is tailored for MMP-7, which recognizes arginine-rich motifs .
  • Dnp-PLGLWAR-NH₂ (PLGLWAR sequence) is a generic MMP substrate with a glycine residue enhancing flexibility, allowing interaction with multiple MMPs .

Sensitivity and Kinetics: Dnp-PLALWAR exhibits a Km (Michaelis constant) in the micromolar range for MMP-1/8, comparable to Dnp-RPLALWRS (Km ~5–10 µM for MMP-7) . The shorter peptide chain of Dnp-PLGLWAR-NH₂ (molecular weight 977.08) may result in faster diffusion and higher turnover rates but lower specificity .

Practical Considerations :

  • Solubility : Dnp-PLALWAR and Dnp-RPLALWRS require organic solvents (e.g., formic acid) for dissolution, whereas Dnp-PLGLWAR-NH₂ is more soluble in aqueous buffers .
  • Stability : All three substrates are stable for ≥4 years at -20°C when lyophilized .

Q & A

Basic: What is the mechanism by which Dnp-PLALWAR acts as a fluorogenic substrate for MMP-1 and MMP-8?

Dnp-PLALWAR contains a dinitrophenol (Dnp) group that quenches the intrinsic fluorescence of the tryptophan residue in the peptide sequence. Upon hydrolysis by MMP-1 or MMP-8, the Dnp group is cleaved, leading to unquenching of tryptophan fluorescence. This allows quantification of enzyme activity via fluorescence intensity measurements (excitation ~280 nm, emission ~350 nm). The specificity arises from the peptide sequence (Pro-Leu-Ala-Leu-Trp-Ala-Arg), which mimics natural MMP cleavage sites .

Advanced: How can researchers optimize fluorescence detection parameters for kinetic assays using Dnp-PLALWAR?

Optimization involves:

  • Excitation/Emission Wavelengths : Confirm spectral overlap using a fluorescence spectrophotometer (e.g., tryptophan’s emission at 350 nm).
  • Substrate Concentration : Perform Michaelis-Menten kinetics to determine KmK_m (e.g., 10–100 µM range) and use substrate concentrations near KmK_m for linear initial rates.
  • Temperature/pH Control : Maintain physiological conditions (e.g., 37°C, pH 7.4) to reflect enzyme activity in vivo.
  • Interference Mitigation : Pre-filter buffers to remove particulates that scatter light, and subtract background fluorescence from controls .

Basic: What analytical methods are recommended to assess the purity of Dnp-PLALWAR?

  • Reverse-Phase HPLC (RP-HPLC) : Use a C18 column with a trifluoroacetic acid (TFA)/acetonitrile gradient. A single peak at 220 nm indicates high purity.
  • Mass Spectrometry (MS) : Confirm molecular weight (992.09 Da for free base) via MALDI-TOF or ESI-MS.
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residue composition to validate sequence integrity .

Advanced: How can residual trifluoroacetate (TFA) in the salt form interfere with experiments, and how is this mitigated?

TFA can:

  • Distort NMR Spectra : Strong 1H^1H and 19F^{19}F signals from TFA may obscure analyte peaks. Use deuterated solvents or 19F^{19}F-decoupling techniques .
  • Affect Cell Viability : High TFA concentrations (>0.1%) are cytotoxic. Dialyze the compound against PBS or use ion-exchange chromatography to remove excess TFA .

Basic: What are the recommended storage conditions for Dnp-PLALWAR?

Store lyophilized powder at -20°C in desiccated conditions. For short-term use, dissolve in DMSO (5 mg/mL) or PBS (0.5 mg/mL) and aliquot to avoid freeze-thaw cycles. Avoid prolonged exposure to light due to the photosensitive Dnp group .

Advanced: How can researchers validate MMP-1/MMP-8 specificity when using Dnp-PLALWAR in complex biological samples?

  • Inhibitor Controls : Use broad-spectrum MMP inhibitors (e.g., GM6001) or specific antibodies to block activity.
  • Zymography : Compare substrate cleavage with gelatin zymography to confirm MMP activity.
  • Knockout Models : Test samples from MMP-1/MMP-8 knockout organisms to rule out off-target hydrolysis .

Basic: How is Dnp-PLALWAR synthesized, and what purification steps are critical?

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Key steps:

  • Cleavage/Deprotection : Treat with TFA/scavengers (e.g., triisopropylsilane) to remove protecting groups.
  • Purification : RP-HPLC with a water/acetonitrile gradient.
  • Lyophilization : Freeze-dry to obtain stable powder .

Advanced: How do researchers reconcile discrepancies in reported kinetic parameters (e.g., KmK_mKm​) for Dnp-PLALWAR across studies?

Discrepancies may arise from:

  • Enzyme Source : Recombinant vs. tissue-extracted MMPs.
  • Buffer Conditions : Variations in ionic strength, pH, or cofactors (e.g., Ca2+\text{Ca}^{2+}).
  • Detection Sensitivity : Differences in fluorometer calibration.
    Standardize protocols using reference enzymes (e.g., commercially available MMP-1) and validate with internal controls .

Basic: What are the applications of Dnp-PLALWAR beyond enzyme kinetics?

  • High-Throughput Screening (HTS) : Identify MMP inhibitors in drug discovery.
  • Tissue Imaging : Localize MMP activity in cancer or inflammatory models using fluorescence microscopy.
  • Biomarker Validation : Correlate MMP activity with disease progression in serum/plasma samples .

Advanced: What strategies improve the stability of Dnp-PLALWAR in biological fluids for in vivo studies?

  • Protease Inhibitors : Add EDTA (chelates Zn2+\text{Zn}^{2+}, required for MMP activity) or protease cocktails.
  • PEGylation : Modify the peptide with polyethylene glycol to reduce renal clearance.
  • Encapsulation : Use liposomes or nanoparticles to protect against enzymatic degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.